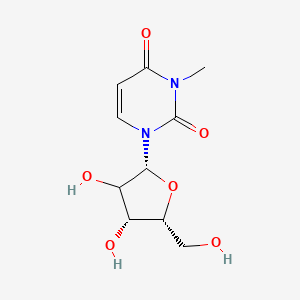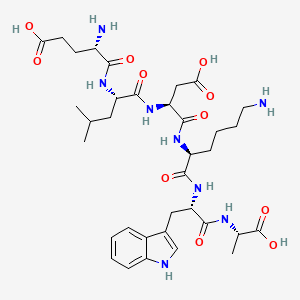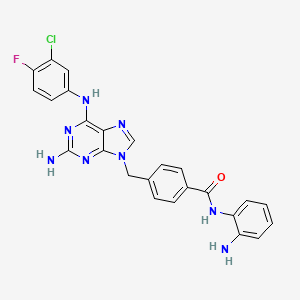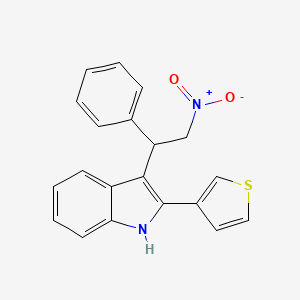
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a nitro group, a phenylethyl group, and a thiophene ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole typically involves the Friedel–Crafts alkylation of indoles with nitroalkenes. One common method uses rose bengal as a photosensitizer under visible light irradiation in an environmentally benign water medium . This method allows for the smooth reaction of indoles with nitroalkenes, generating the desired product in moderate to good yields (up to 87%).
Another approach involves the use of Grignard reagents for the conjugate addition to (2-nitroalkenyl)indoles, followed by Brønsted acid-assisted spirocyclization to prepare spiro[indole-3,5′-isoxazoles] in a diastereomerically selective fashion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are often explored for their therapeutic potential, and this compound could serve as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can participate in binding interactions with proteins and enzymes, influencing their activity. The thiophene ring adds to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitro-1-phenylethyl)-1H-indole: This compound lacks the thiophene ring but shares the nitro and phenylethyl groups.
2-(2-Nitro-1-phenylethyl)cyclohexanone: This compound features a cyclohexanone ring instead of the indole and thiophene rings.
Bis(oxazolinyl)thiophenes: These compounds contain thiophene rings and are used in similar catalytic reactions.
Uniqueness
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole is unique due to the presence of both the thiophene and indole rings, along with the nitro and phenylethyl groups. This combination of functional groups and rings provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H16N2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole |
InChI |
InChI=1S/C20H16N2O2S/c23-22(24)12-17(14-6-2-1-3-7-14)19-16-8-4-5-9-18(16)21-20(19)15-10-11-25-13-15/h1-11,13,17,21H,12H2 |
InChI Key |
NCOQFHIDDWOEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

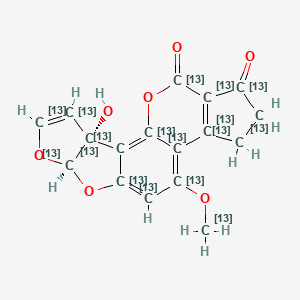




![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)


